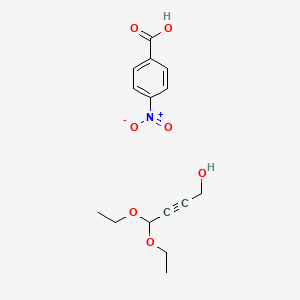
4,4-Diethoxybut-2-yn-1-ol;4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethoxybut-2-yn-1-ol: is an organic compound with the molecular formula C₈H₁₄O₃. It is a derivative of butynol, characterized by the presence of two ethoxy groups attached to the fourth carbon atom. This compound is primarily used in research and development settings, particularly in the synthesis of various organic molecules .
4-Nitrobenzoic acid: is an organic compound with the formula C₇H₅NO₄. It is a pale yellow solid that serves as a precursor to several important chemicals, including 4-nitrobenzoyl chloride and 4-aminobenzoic acid. This compound is widely used in the pharmaceutical and chemical industries .
Vorbereitungsmethoden
4,4-Diethoxybut-2-yn-1-ol: can be synthesized through the reaction of propargyl bromide with trimethyl orthoformate in the presence of aluminum powder and mercury(II) chloride as a catalyst. The reaction is carried out under reflux conditions, followed by cooling and extraction to obtain the desired product .
4-Nitrobenzoic acid: is typically prepared by the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate. Alternatively, it can be synthesized by the nitration of polystyrene followed by the oxidation of the alkyl substituent .
Analyse Chemischer Reaktionen
4,4-Diethoxybut-2-yn-1-ol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
4-Nitrobenzoic acid: participates in several types of reactions:
Reduction: It can be reduced to 4-aminobenzoic acid.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Esterification: It can react with alcohols to form esters.
Wissenschaftliche Forschungsanwendungen
4,4-Diethoxybut-2-yn-1-ol: is used in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of more complex molecules .
4-Nitrobenzoic acid: has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chemicals.
Biology: It is involved in the biosynthesis of antibiotics such as aureothin.
Medicine: It is a precursor to the anesthetic procaine and folic acid.
Industry: It is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action for 4,4-Diethoxybut-2-yn-1-ol involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways are primarily related to its reactivity with other chemical species .
4-Nitrobenzoic acid: exerts its effects through its ability to participate in various chemical reactions, leading to the formation of biologically active compounds. Its molecular targets include enzymes involved in the biosynthesis of folic acid and other essential biomolecules .
Vergleich Mit ähnlichen Verbindungen
4,4-Diethoxybut-2-yn-1-ol: can be compared with other butynol derivatives such as 4,4-dimethoxybut-2-yn-1-ol and 4,4-diethoxybut-2-yn-1-amine. Its uniqueness lies in the presence of ethoxy groups, which impart specific reactivity and properties .
4-Nitrobenzoic acid: is similar to other nitrobenzoic acids such as 2-nitrobenzoic acid and 3-nitrobenzoic acid. Its uniqueness is attributed to the para position of the nitro group, which influences its reactivity and applications .
Eigenschaften
CAS-Nummer |
61273-12-9 |
|---|---|
Molekularformel |
C15H19NO7 |
Molekulargewicht |
325.31 g/mol |
IUPAC-Name |
4,4-diethoxybut-2-yn-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C8H14O3.C7H5NO4/c1-3-10-8(11-4-2)6-5-7-9;9-7(10)5-1-3-6(4-2-5)8(11)12/h8-9H,3-4,7H2,1-2H3;1-4H,(H,9,10) |
InChI-Schlüssel |
PLRVSEHBOPVJOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C#CCO)OCC.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


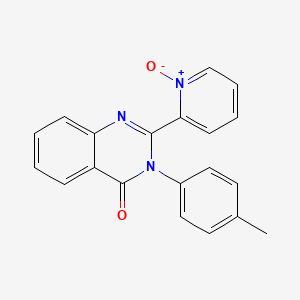
![3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one](/img/structure/B14590688.png)
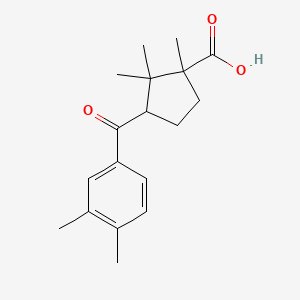
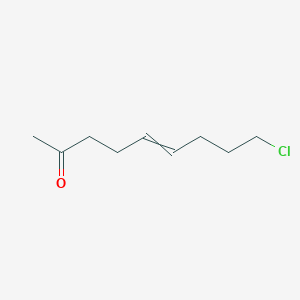
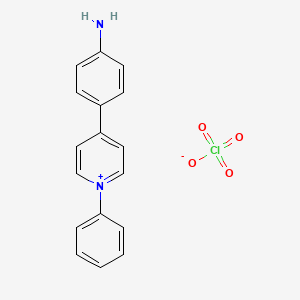

![{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14590716.png)
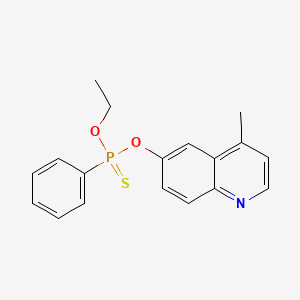

![3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid](/img/structure/B14590742.png)
![Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14590750.png)
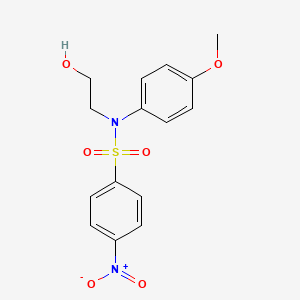
![2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol](/img/structure/B14590760.png)
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B14590779.png)
